A Technical Guide to Di-p-tolylphosphine (CAS No. 1017-60-3)
A Technical Guide to Di-p-tolylphosphine (CAS No. 1017-60-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Di-p-tolylphosphine, a crucial organophosphorus compound utilized as a ligand in catalysis and organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and illustrates a key catalytic cycle. The information is intended to support researchers and professionals in the fields of chemistry and drug development in the effective application of Di-p-tolylphosphine.
Introduction
Di-p-tolylphosphine is a secondary phosphine characterized by the presence of two para-tolyl groups attached to a phosphorus atom. Its electron-donating tolyl groups and steric bulk make it an effective ligand for various transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The stability and reactivity of the metal complexes formed with Di-p-tolylphosphine are central to its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Chemical and Physical Properties
A summary of the key quantitative data for Di-p-tolylphosphine is presented in Table 1. This information is essential for its proper handling, storage, and application in experimental settings.
Table 1: Quantitative Data for Di-p-tolylphosphine
| Property | Value |
| CAS Number | 1017-60-3[1] |
| Molecular Formula | C₁₄H₁₅P[1] |
| Molecular Weight | 214.25 g/mol [1] |
| Boiling Point | 122-124 °C (at 2 Torr) |
| Appearance | Colorless to pale yellow liquid or solid |
| 31P NMR | Spectral data available in public databases[2] |
| Solubility | Soluble in most organic solvents; insoluble in water. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of Di-p-tolylphosphine and its application as a ligand in a Suzuki-Miyaura cross-coupling reaction. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
Synthesis of Di-p-tolylphosphine
This protocol describes a general method for the synthesis of Di-p-tolylphosphine via a Grignard reaction.
Materials:
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p-Bromotoluene
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dichlorophenylphosphine
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Iodine (as initiator)
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Schlenk line and oven-dried glassware
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Magnetic stirrer and heating mantle
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a crystal of iodine to initiate the reaction.
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Slowly add a solution of p-bromotoluene in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction mixture should become warm and cloudy, indicating the formation of the Grignard reagent (p-tolylmagnesium bromide).
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Once the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
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Reaction with Dichlorophenylphosphine: Cool the Grignard reagent to 0 °C in an ice bath.
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Slowly add a solution of dichlorophenylphosphine in anhydrous diethyl ether or THF to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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The crude Di-p-tolylphosphine can be purified by vacuum distillation or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of Di-p-tolylphosphine as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.
Materials:
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Aryl halide (e.g., 4-bromoanisole)
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Arylboronic acid (e.g., phenylboronic acid)
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Palladium(II) acetate (Pd(OAc)₂)
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Di-p-tolylphosphine
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Base (e.g., potassium carbonate, potassium phosphate)
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Solvent (e.g., toluene, dioxane, or a mixture with water)
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Schlenk tube and oven-dried glassware
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Magnetic stirrer and heating plate
Procedure:
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In a Schlenk tube, add palladium(II) acetate and Di-p-tolylphosphine under an inert atmosphere (e.g., argon or nitrogen).
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Add the aryl halide, arylboronic acid, and the base to the Schlenk tube.
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Add the solvent to the reaction mixture.
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Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
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Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, cool the mixture to room temperature.
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Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of the chemistry of Di-p-tolylphosphine.
Synthesis of Di-p-tolylphosphine
Caption: General workflow for the synthesis of Di-p-tolylphosphine.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
